molecular formula C18H25N3O2S B12329373 tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B12329373
M. Wt: 347.5 g/mol
InChI Key: XGLMLYWYDCVHQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the piperidine ring or the substituents attached to it. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Biological Activity

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.

  • Chemical Name : this compound
  • CAS Number : 1420954-82-0
  • Molecular Formula : C18H25N3O4S
  • Molecular Weight : 379.47 g/mol

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It acts as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the benzo[d]isothiazole moiety is significant as it enhances the binding affinity and selectivity towards these receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antipsychotic Effects : Research indicates that compounds similar to tert-butyl carbamate demonstrate antipsychotic properties by modulating serotonin and dopamine pathways, potentially alleviating symptoms of disorders such as schizophrenia .
  • Neuroprotective Properties : Studies suggest that the compound may exert neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways, which are often implicated in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of benzo[d]isothiazole exhibit antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds:

  • Study on Antipsychotic Activity :
    • A study published in ACS Sustainable Chemistry & Engineering evaluated a series of benzo[d]isothiazole derivatives for their antipsychotic potential. The results indicated that modifications to the piperidine structure significantly influenced receptor binding and efficacy .
  • Neuroprotective Effects :
    • Research highlighted in Pharmacological Reports demonstrated that compounds with similar structures provided significant protection against oxidative stress in neuronal cell lines, suggesting a mechanism that could be applied to neurodegenerative conditions.
  • Antimicrobial Testing :
    • A comparative study assessed the antimicrobial efficacy of various benzo[d]isothiazole derivatives against common pathogens. The findings indicated notable activity against Gram-positive bacteria, supporting further exploration into therapeutic applications .

Data Table: Biological Activities

Biological ActivityDescriptionReference
AntipsychoticModulates serotonin and dopamine receptors
NeuroprotectiveProvides protection against oxidative stress
AntimicrobialEffective against Gram-positive bacteria

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)20(4)13-8-7-11-21(12-13)16-14-9-5-6-10-15(14)24-19-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3

InChI Key

XGLMLYWYDCVHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NSC3=CC=CC=C32

Origin of Product

United States

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